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Compound of Interest

Compound Name: Diethyl (nitromethyl)phosphonate

CAS No.: 53753-37-0

Cat. No.: B3053432

Get Quote

Executive Summary
Diethyl (nitromethyl)phosphonate is a critical reagent in the Horner-Wadsworth-Emmons

(HWE) synthesis of

-unsaturated nitroalkenes.[1] Its identification and purity assessment rely heavily on 31P NMR
spectroscopy, which offers a distinct diagnostic window free from the spectral crowding often
seen in 1H NMR.

Target Chemical Shift:

10.0 – 15.0 ppm (Singlet, relative to 85% H

PO

).

Key Diagnostic Feature: A significant upfield shift relative to unsubstituted alkyl

phosphonates (e.g., diethyl methylphosphonate, ~30 ppm) due to the strong electron-

withdrawing nature of the
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-nitro group.

Primary Application: Monitoring the Michaelis-Arbuzov reaction progress (disappearance of

triethyl phosphite at ~140 ppm).

Comparative Chemical Shift Analysis
To ensure accurate identification, the chemical shift of diethyl (nitromethyl)phosphonate
must be contextualized against structural analogs. The electronic environment of the

phosphorus nucleus is heavily influenced by the

-substituent's electronegativity and anisotropy.

Benchmark Data: 31P NMR Shifts of -Substituted
Phosphonates
Solvent: CDCl

| Reference: 85% H

PO

(

0.0 ppm)
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Compound Structure 31P (ppm) Electronic Effect

Diethyl

(nitromethyl)phosphon

ate

12.0 – 15.0
Strong Shielding

(Nitro EWG)

Diethyl

(cyanomethyl)phosph

onate

6.0 – 14.0*
Strong Shielding

(Cyano EWG)

Triethyl

phosphonoacetate
21.6

Moderate Shielding

(Ester EWG)

Diethyl

methylphosphonate
29.0 – 30.0

Reference (Alkyl

Donor)

Triethyl phosphite

(Starting Material)
138.0 – 140.0

Deshielded (P(III)

Species)

*Note: Chemical shifts for cyano-substituted phosphonates can vary significantly (6-14 ppm)

depending on concentration and specific solvent interactions, but consistently appear upfield of

the carbethoxy analog.

Mechanistic Insight: The Shielding Effect
The phosphorus nucleus in phosphonates is sensitive to the electron density at the

-carbon.

Electron-Withdrawing Groups (EWGs): Substituents like

and

withdraw electron density from the

-carbon. Counter-intuitively, in 31P NMR of phosphonates, strong

-EWGs often result in an upfield shift (lower ppm value) relative to the methyl parent. This is
attributed to changes in the paramagnetic shielding term of the phosphorus tensor.
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Reaction Monitoring: The synthesis involves converting a P(III) species (Triethyl phosphite,

140 ppm) to a P(V) species (Phosphonate,

12-15 ppm). This massive shift (

ppm) makes 31P NMR the gold standard for monitoring the Michaelis-Arbuzov reaction.

Visualization: Electronic Trends & Reaction
Monitoring
The following diagram illustrates the logical relationship between the

-substituent's electronic nature and the resulting 31P NMR shift, alongside the reaction
monitoring workflow.

Electronic Shielding Trend (Alpha-Substituent Effect)
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Caption: 31P NMR chemical shift trend showing the shielding effect of electron-withdrawing

groups and the P(III) to P(V) transition.

Experimental Protocol: Synthesis &
Characterization
Protocol A: Synthesis via Michaelis-Arbuzov Reaction
This standard protocol ensures the formation of the P-C bond while minimizing side reactions.
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Reagents:

Triethyl phosphite (1.2 equiv).

Nitromethane (solvent/reactant) or Bromonitromethane (1.0 equiv). Note: Direct reaction

with nitromethane requires oxidative conditions; reaction with halonitromethanes is

standard Arbuzov.

Preferred Route: Reaction of Triethyl phosphite with Bromonitromethane or

Chloronitromethane.[2][3]

Procedure:

Heat Triethyl phosphite to 100-110°C under inert atmosphere (N

).

Add Halonitromethane dropwise (exothermic).

Distill off the ethyl halide byproduct to drive equilibrium.

Continue heating for 2-4 hours.

Purification: High-vacuum distillation (bp ~100-110°C at 0.5 mmHg).

Protocol B: 31P NMR Acquisition
Objective: Confirm conversion and purity.

Sample Preparation:

Dissolve ~20 mg of crude/purified oil in 0.6 mL CDCl

.

Optional: Add a capillary containing 85% H

PO

as an external standard (set to 0.0 ppm).
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Instrument Parameters:

Nucleus: 31P (typically 162 MHz on a 400 MHz instrument).[4]

Decoupling: Proton-decoupled (31P{1H}) to observe singlets.

Relaxation Delay (d1): 2-5 seconds (Phosphorus relaxation can be slow; ensure sufficient

delay for quantitative integration).

Scans: 16-64 scans are usually sufficient due to high 31P sensitivity.

Analysis:

Pass Criteria: Major singlet at 12-15 ppm.

Fail Criteria: Presence of starting material peak at 140 ppm (incomplete reaction) or

phosphate peaks at -1 to +5 ppm (hydrolysis/oxidation byproducts).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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